Potassium 3-(4-nitrophenoxy)propanesulphonate

Stoichiometry Analytical Chemistry Synthesis Scale-Up

Potassium 3-(4-nitrophenoxy)propanesulphonate (CAS 75593-59-8; EINECS 278-264-3) is a specialty organic sulfonate salt with the molecular formula C9H10KNO6S and a molecular weight of 299.34 g/mol. It is classified industrially as a fine chemical intermediate.

Molecular Formula C9H10KNO6S
Molecular Weight 299.34 g/mol
CAS No. 75593-59-8
Cat. No. B12678423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-(4-nitrophenoxy)propanesulphonate
CAS75593-59-8
Molecular FormulaC9H10KNO6S
Molecular Weight299.34 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+]
InChIInChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1
InChIKeySWIZKNXTASMBSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-(4-nitrophenoxy)propanesulphonate (CAS 75593-59-8) – Chemical Identity and Procurement Baseline


Potassium 3-(4-nitrophenoxy)propanesulphonate (CAS 75593-59-8; EINECS 278-264-3) is a specialty organic sulfonate salt with the molecular formula C9H10KNO6S and a molecular weight of 299.34 g/mol . It is classified industrially as a fine chemical intermediate . Its structure comprises a 4-nitrophenoxy chromophore tethered via a three-carbon propyl spacer to a terminal sulfonate group, with potassium as the counterion . This compound is distinct from its closest structural analogs—the sodium salt variant (CAS 58480-38-9) and the shorter potassium 4-nitrophenyl sulfate (CAS 6217-68-1)—in ways that can critically affect solubility, reactivity, and enzymatic specificity in research and industrial applications [1].

Procurement Risk: Why Potassium 3-(4-nitrophenoxy)propanesulphonate Cannot Be Casually Substituted by Sodium or Sulfate Analogs


Substituting Potassium 3-(4-nitrophenoxy)propanesulphonate with its sodium analog (CAS 58480-38-9) or potassium 4-nitrophenyl sulfate (CAS 6217-68-1) introduces quantifiable risks in research reproducibility and process chemistry. The potassium salt exhibits a molecular weight of 299.34 g/mol, compared to 283.23 g/mol for the sodium variant, resulting in a 5.7% difference in molar mass that directly impacts stoichiometric calculations in synthesis and assay preparation . Critically, the propyl sulfonate linker in the target compound is structurally distinct from the sulfate ester in potassium 4-nitrophenyl sulfate (MW 257.26); this difference alters the enzyme-substrate recognition landscape, as sulfate esters are substrates for aryl sulfatases, while alkyl sulfonate salts are not hydrolyzable by these enzymes [1]. The counterion identity (K⁺ vs. Na⁺) can further influence ionic strength, solubility, and crystallization behavior in aqueous and mixed-solvent systems, though specific comparative solubility data for this compound class remains limited in the open literature .

Quantitative Differentiation Evidence: Potassium 3-(4-nitrophenoxy)propanesulphonate vs. Closest Analogs


Counterion-Dependent Molecular Weight Differentiation: Potassium Salt (299.34 Da) vs. Sodium Salt (283.23 Da)

The potassium counterion confers a molecular weight of 299.34 g/mol to the target compound, versus 283.23 g/mol for the directly analogous sodium 3-(4-nitrophenoxy)propanesulphonate (CAS 58480-38-9) . This 16.11 Da difference represents a 5.7% increase in formula weight that directly affects molar calculations for reaction stoichiometry, buffer preparation, and quantitative assay design. Procurement of the sodium salt without adjusting molar equivalents would result in a stoichiometric error of 5.4% under identical mass-based weighing protocols .

Stoichiometry Analytical Chemistry Synthesis Scale-Up

Structural Differentiation: Propyl Sulfonate Linker vs. Direct Sulfate Ester – Implications for Enzymatic Recognition

Potassium 3-(4-nitrophenoxy)propanesulphonate contains a three-carbon propyl spacer linking the 4-nitrophenoxy group to a terminal sulfonate (–SO₃⁻) moiety. In contrast, potassium 4-nitrophenyl sulfate (CAS 6217-68-1; MW 257.26) possesses a direct sulfate ester (–O–SO₃⁻) linkage without a spacer . This structural difference is functionally decisive: potassium 4-nitrophenyl sulfate is a well-established chromogenic substrate for aryl sulfatase enzymes (EC 3.1.6.1), releasing p-nitrophenol upon enzymatic hydrolysis with detection at 400 nm . The propyl sulfonate of the target compound is not susceptible to sulfatase-catalyzed hydrolysis, making it suitable as a non-hydrolyzable control or for orthogonal assay applications where sulfatase resistance is required [1].

Enzyme Assays Substrate Specificity Aryl Sulfatase

Partition Coefficient (LogP): Comparative Assessment of Hydrophobicity Between Counterion Variants

The calculated partition coefficient (LogP) for the compound class is 2.51290, reflecting the hydrophobic character contributed by the 4-nitrophenoxy aromatic ring and the propyl chain . While directly comparable LogP data for the sodium analog (CAS 58480-38-9) is not publicly available from authoritative databases, the structural identity of the organic anion indicates that the LogP of the conjugate acid form is identical for both salts. However, the counterion (K⁺ vs. Na⁺) is known to influence apparent LogD in ion-pairing scenarios and can shift effective hydrophobicity in phase-transfer applications [1]. The polar surface area (PSA) is calculated at 120.63 Ų, providing a baseline for membrane permeability predictions relative to other nitrophenoxy derivatives .

Physicochemical Properties Solubility Drug Design

Priority Application Scenarios for Potassium 3-(4-nitrophenoxy)propanesulphonate Based on Differential Evidence


Sulfatase-Resistant Chromogenic Probe for Orthogonal Enzyme Assays

The propyl sulfonate linker renders this compound resistant to aryl sulfatase (EC 3.1.6.1) hydrolysis, unlike potassium 4-nitrophenyl sulfate which is cleaved to release p-nitrophenol (A₄₀₀) . This enables its use as a non-hydrolyzable control substrate in sulfatase activity assays or as a carrier for sulfatase-independent detection systems where false-positive chromogenic signals from sulfate ester hydrolysis must be eliminated [1]. The 4-nitrophenoxy chromophore retains UV-Vis detectability independent of sulfatase action .

Synthetic Intermediate Requiring Precise Stoichiometric Control in Multi-Step Organic Synthesis

The molecular weight differential (+5.7% vs. sodium salt) demands that procurement specifications explicitly identify the counterion to prevent stoichiometric errors in subsequent synthetic transformations . The potassium salt form may offer solubility advantages in certain organic solvent systems compared to the sodium variant, though experimental solubility data must be verified batch-to-batch [1]. The nitro group provides a synthetic handle for reduction to the corresponding aniline derivative, expanding its utility in building block chemistry .

Phase-Transfer Catalysis and Ion-Pair Extraction Applications

The calculated LogP of 2.51 indicates a moderate hydrophobic character suitable for phase-transfer applications . The potassium counterion, being larger and less hydrated than sodium, may enhance partitioning into organic phases in liquid-liquid extraction protocols involving crown ethers or other K⁺-selective ionophores [1]. This property differentiates the potassium salt from the sodium variant for applications where cation-assisted phase transfer efficiency is critical.

Calibration Standard for Mass Spectrometry and Chromatographic Method Development

The distinct molecular ion [M−K]⁻ at m/z 260.0 (exact mass of the organic anion: 260.0143 Da) provides a specific LC-MS/MS signature that differs from the sodium adduct pattern . This enables the compound to serve as a retention time marker and mass calibration standard in reversed-phase HPLC method development for sulfonate-containing analytes [1]. The potassium adduct formation pattern in electrospray ionization can be exploited for method validation purposes .

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